molecular formula C29H29FN2O3S B2583330 6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892787-03-0

6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2583330
CAS No.: 892787-03-0
M. Wt: 504.62
InChI Key: LXMVGNOHVHEPDD-UHFFFAOYSA-N
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Description

This compound belongs to the quinolin-4-one class, characterized by a bicyclic core with substitutions at positions 1, 3, 6, and 6. Key structural features include:

  • Position 6: Fluorine, enhancing metabolic stability and modulating electronic effects .
  • Position 7: A piperidin-1-yl substituent, which may improve solubility compared to bulkier amines .
  • Position 1: A (4-methylphenyl)methyl (p-tolylmethyl) group, likely influencing receptor binding via hydrophobic interactions .

Properties

IUPAC Name

6-fluoro-1-[(4-methylphenyl)methyl]-3-(3-methylphenyl)sulfonyl-7-piperidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29FN2O3S/c1-20-9-11-22(12-10-20)18-32-19-28(36(34,35)23-8-6-7-21(2)15-23)29(33)24-16-25(30)27(17-26(24)32)31-13-4-3-5-14-31/h6-12,15-17,19H,3-5,13-14,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMVGNOHVHEPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCCCC4)F)S(=O)(=O)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Fluoro-3-(3-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of dihydroquinolin derivatives, known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C28H27FN2O3SC_{28}H_{27}FN_2O_3S, with a molecular weight of approximately 490.6 g/mol. The compound features several functional groups that contribute to its biological activity, including a fluorine atom, a sulfonyl group, and a piperidine ring.

PropertyValue
Molecular FormulaC28H27FN2O3S
Molecular Weight490.6 g/mol
IUPAC NameThis compound
CAS Number892787-19-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in critical biochemical pathways. The presence of the fluorine atom and sulfonyl group enhances its binding affinity and specificity towards these targets, potentially leading to modulation of various signaling pathways.

Anticancer Activity

Research indicates that derivatives of dihydroquinolin compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. The specific activity of this compound in cancer models remains to be fully elucidated but suggests potential as an anticancer agent.

Antimicrobial Properties

Compounds with similar structures have demonstrated antimicrobial activities against various pathogens. The sulfonamide group in particular is known for its antibacterial properties. Future studies on this specific compound could reveal its effectiveness against specific bacterial strains or fungi.

Anti-inflammatory Effects

The anti-inflammatory potential of dihydroquinoline derivatives has been documented in several studies. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX, suggesting that the compound could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the same class:

  • In Vitro Studies : A study on a related dihydroquinoline derivative showed significant inhibition of tumor cell growth in vitro, with IC50 values indicating potent activity against various cancer cell lines.
  • In Vivo Studies : Animal models treated with similar compounds exhibited reduced tumor size and improved survival rates compared to control groups.
  • Mechanistic Studies : Research has indicated that these compounds may exert their effects through multiple pathways, including modulation of apoptotic markers and inhibition of angiogenesis.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table summarizes key structural differences between the compound and its analogues (data synthesized from referenced evidence):

Compound ID Position 3 Substituent Position 7 Substituent Position 1 Substituent Key Properties (Hypothesized) Reference
Main Compound 3-Methylbenzenesulfonyl Piperidin-1-yl (4-Methylphenyl)methyl Balanced lipophilicity; moderate steric bulk -
3-(3-Chlorophenylsulfonyl) [4] 3-Chlorobenzenesulfonyl Diethylamino (4-Methylphenyl)methyl Increased electron withdrawal; higher lipophilicity
3-(4-Methylphenylsulfonyl) [6] 4-Methylbenzenesulfonyl Morpholin-4-yl Phenylmethyl Enhanced solubility; reduced steric hindrance
3-Benzenesulfonyl [7] Benzenesulfonyl Not reported (4-Methylphenyl)methyl Minimal steric effects; lower metabolic stability

Key Insights:

Position 3 Modifications: The 3-methylbenzenesulfonyl group in the main compound provides intermediate steric bulk and electron withdrawal compared to the 3-chloro derivative (more electron-withdrawing) and 4-methylbenzenesulfonyl (reduced steric hindrance) .

Position 7 Substitutions: Piperidin-1-yl (main compound) offers a balance between solubility and lipophilicity. Diethylamino () increases lipophilicity, which may reduce aqueous solubility but enhance membrane permeability . Morpholin-4-yl () introduces polarity, improving solubility but possibly limiting blood-brain barrier penetration .

Position 1 Variations :

  • The (4-methylphenyl)methyl group is conserved in the main compound and , suggesting its importance in hydrophobic binding interactions. Substitution with phenylmethyl () may alter binding kinetics due to reduced methyl group effects .

Implications for Drug Design

  • Electron-Withdrawing Groups : Chloro or methyl substituents on the sulfonyl moiety (Position 3) modulate target binding and metabolic stability. The 3-methyl variant may offer optimal stability for in vivo applications .
  • Amine Substitutions: Piperidine at Position 7 balances solubility and lipophilicity, making it preferable for oral bioavailability compared to diethylamino or morpholine derivatives .
  • Fluorine at Position 6 : A conserved feature across analogues, fluorine’s role in blocking metabolic oxidation is critical for pharmacokinetic optimization .

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